4-Methylenepiperidine hydrochloride

Catalog No.
S806787
CAS No.
144230-50-2
M.F
C6H12ClN
M. Wt
133.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylenepiperidine hydrochloride

CAS Number

144230-50-2

Product Name

4-Methylenepiperidine hydrochloride

IUPAC Name

4-methylidenepiperidine;hydrochloride

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

InChI

InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h7H,1-5H2;1H

InChI Key

XGMSENVPQPNOHF-UHFFFAOYSA-N

SMILES

C=C1CCNCC1.Cl

Canonical SMILES

C=C1CCNCC1.Cl

The exact mass of the compound 4-Methylenepiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methylenepiperidine hydrochloride (CAS 144230-50-2) is a highly functionalized, cyclic secondary amine salt characterized by an exocyclic double bond. As a stable, weighable solid, it serves as a critical building block in advanced organic synthesis and medicinal chemistry, most notably as the terminal precursor for the triazole antifungal active pharmaceutical ingredient (API) efinaconazole [1]. The presence of the exocyclic methylene group enables diverse downstream functionalization, including hydroboration, epoxidation, and cross-coupling. Crucially for procurement and scale-up, the hydrochloride salt form ensures long-term shelf stability, precise stoichiometric control, and high-purity handling compared to its volatile free-base counterpart [2].

Substituting 4-methylenepiperidine hydrochloride with its free base or structurally related saturated analogs fundamentally compromises synthetic viability and process economics. The free base of 4-methylenepiperidine is highly unstable, volatile, and prone to rapid degradation or polymerization under ambient or acidic conditions, leading to unpredictable stoichiometric ratios and severe impurity carryover in late-stage API synthesis[1]. Similarly, using protected variants like N-Boc-4-methylenepiperidine necessitates harsh acidic deprotection steps that can degrade the sensitive terminal methylene unit, generating critical impurities [1]. Procurement of the pre-formed hydrochloride salt is therefore mandatory to bypass deprotection-induced degradation, ensure >99.9% precursor purity, and guarantee reproducible yields in complex nucleophilic ring-opening reactions [2].

Precursor Stability and Stoichiometric Precision

The free base of 4-methylenepiperidine is a volatile liquid that is highly susceptible to degradation and impurity generation upon ambient storage or exposure to acidic environments. In contrast, 4-methylenepiperidine hydrochloride is a highly stable crystalline solid that can be consistently isolated and stored with >99.9% purity and <0.5% water content [1]. This physical state transition eliminates the handling losses and stoichiometric inaccuracies inherent to the free base, enabling precise molar dosing during scale-up [2].

Evidence DimensionHandling stability and purity retention
Target Compound Data>99.9% purity maintained; stable, weighable solid
Comparator Or Baseline4-Methylenepiperidine free base (volatile liquid, prone to rapid degradation)
Quantified DifferenceElimination of volatility-induced mass loss and ambient degradation
ConditionsAmbient storage and standard laboratory weighing protocols

Buyers must procure the HCl salt to prevent precursor degradation during shipping/storage and to ensure accurate molar dosing in sensitive late-stage coupling reactions.

Avoidance of Acid-Catalyzed Alkene Degradation

Utilizing N-protected variants such as N-Boc-4-methylenepiperidine requires a deprotection step prior to use. Process research demonstrates that the terminal methylene structure is highly unstable at pH < 1.0, leading to the rapid formation of isomerized and polymerized impurities during acidic deprotection [1]. Procuring the pre-formed hydrochloride salt allows for direct in situ neutralization with a mild base (e.g., LiOH or NaOH) during the epoxide ring-opening step, entirely bypassing the harsh acidic conditions that destroy the exocyclic double bond [2].

Evidence DimensionImpurity generation during precursor activation
Target Compound DataDirect use avoids pH < 1.0 exposure, maintaining intact methylene group
Comparator Or BaselineN-Boc-4-methylenepiperidine (requires acidic deprotection, generating critical alkene impurities)
Quantified DifferenceComplete avoidance of acid-catalyzed degradation pathways
ConditionsPrecursor activation for nucleophilic ring-opening

Procuring the pre-formed salt bypasses the need for harsh deprotection steps that compromise the structural integrity of the target pharmacophore and reduce overall yield.

Exocyclic Alkene Reactivity for Target Scaffold Synthesis

While saturated analogs like 4-methylpiperidine offer a similar basic ring structure, they lack the critical exocyclic double bond required for specific downstream transformations. The exocyclic methylene in 4-methylenepiperidine hydrochloride serves as a highly reactive site for epoxidation, hydroboration, and metathesis, enabling the construction of complex spirocyclic scaffolds and acting as the essential pharmacophore in APIs like efinaconazole [1]. The saturated analog cannot participate in these reactions, resulting in a 0% conversion rate for the target functionalized structures [2].

Evidence DimensionViability of alkene-specific functionalization
Target Compound Data100% retention of reactive exocyclic alkene for spiro-functionalization
Comparator Or Baseline4-Methylpiperidine (0 reactive sites for epoxidation/hydroboration)
Quantified DifferenceBinary capability (reactive vs inert) for spirocycle generation
ConditionsStandard alkene functionalization assays

The exocyclic double bond is an absolute requirement for synthesizing specific spirocyclic scaffolds and targeted APIs, making saturated analogs non-viable substitutes.

Late-Stage API Synthesis (Efinaconazole Manufacturing)

4-Methylenepiperidine hydrochloride is directly applied as the terminal amine nucleophile in the epoxide ring-opening step for efinaconazole synthesis. The high purity and stability of the salt form ensure minimal impurity carryover, which is critical since the piperidine moiety is introduced in the final synthetic step [1].

Spirocyclic Scaffold Generation in Medicinal Chemistry

The compound serves as a core building block for constructing complex spiro-piperidines. The exocyclic double bond undergoes targeted epoxidation or hydroboration, enabling the rapid development of functionalized 3D molecular libraries that cannot be accessed using saturated piperidine analogs [2].

Automated Parallel Synthesis of Piperidine Derivatives

Due to its stable, non-volatile, and weighable crystalline nature, the hydrochloride salt is ideal for automated dispensing systems in high-throughput library synthesis. It allows for reproducible cross-coupling and functionalization without the handling losses associated with the free base [1].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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